N,N-bis(2-Methoxyethyl)hex-5-ynamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)hex-5-ynamide |
InChI |
InChI=1S/C12H21NO3/c1-4-5-6-7-12(14)13(8-10-15-2)9-11-16-3/h1H,5-11H2,2-3H3 |
InChI Key |
KUAYRUSMQNNVPY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C(=O)CCCC#C |
Origin of Product |
United States |
Synthetic Methodologies for N,n Bis 2 Methoxyethyl Hex 5 Ynamide and Its Molecular Scaffolds
Amide Bond Formation Strategies for Alkynyl Amides
The creation of the amide bond is a cornerstone of organic synthesis, and a variety of methods are applicable to the synthesis of alkynyl amides like N,N-bis(2-Methoxyethyl)hex-5-ynamide.
Direct Amidation and Coupling Reactions for N,N-Dialkyl Alkynamides
The most direct route to this compound involves the formation of an amide bond between 5-hexynoic acid and bis(2-methoxyethyl)amine (B57041). This transformation is a classic example of a condensation reaction. However, direct heating of a carboxylic acid and an amine is often inefficient and requires high temperatures. nih.gov Therefore, coupling reagents are typically employed to activate the carboxylic acid, facilitating the reaction under milder conditions.
Common coupling agents convert the hydroxyl group of the carboxylic acid into a better leaving group. This in-situ activation allows for nucleophilic attack by the amine. A variety of such reagents have been developed for efficient amide bond formation.
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent Class | Example(s) | General Mechanism |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activation of carboxylic acid to form an O-acylisourea intermediate. |
| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Formation of an activated benzotriazolyl ester. |
| Uranium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Formation of an activated ester, often with low racemization for chiral substrates. |
In the specific synthesis of this compound from 5-hexynoic acid nordmann.globalambeed.com and bis(2-methoxyethyl)amine , a standard procedure would involve dissolving the acid in a suitable aprotic solvent, adding a coupling reagent and a non-nucleophilic base (like triethylamine (B128534) or DIPEA), followed by the addition of the secondary amine. The reaction progress is typically monitored by chromatography until the starting materials are consumed.
Chemoenzymatic and Catalytic Approaches to Amide Synthesis
Modern synthetic chemistry increasingly focuses on sustainable and efficient methods, leading to the development of catalytic and enzymatic approaches to amide bond formation that avoid stoichiometric waste from coupling reagents. unc.edu
Catalytic Methods: Transition metal catalysts have been developed to facilitate amide synthesis directly from carboxylic acids and amines or from other precursors. For instance, cobalt-catalyzed methods can produce amides from alkenes and amines in an atom-economical fashion under mild, light-promoted conditions. unc.edunih.gov Other approaches include the palladium-catalyzed N-acylation of tertiary amines by carboxylic acids, which proceeds via C-N bond cleavage. organic-chemistry.org While not a direct coupling of an acid and a secondary amine, these innovative methods highlight the expanding toolkit for amide synthesis. For alkynyl amides specifically, methods like the palladium-catalyzed oxidative aminocarbonylation of alkynyl carboxylic acids have been reported. researchgate.net
Chemoenzymatic Methods: Enzymes offer high selectivity and operate under mild, environmentally friendly conditions. Lipases are commonly used for esterification and amidation reactions. A chemoenzymatic strategy could involve the lipase-catalyzed condensation of 5-hexynoic acid (or its simple ester) with bis(2-methoxyethyl)amine. Another powerful approach merges biocatalysis with chemocatalysis in a one-pot system. For example, a nitrile hydratase enzyme can convert a nitrile precursor into a primary amide, which is then coupled with a halide in the same vessel using a copper catalyst. nih.govmanchester.ac.uk This provides an alternative disconnection approach for synthesizing complex amides.
Table 2: Comparison of Amide Synthesis Approaches
| Method | Advantages | Disadvantages |
|---|---|---|
| Stoichiometric Coupling | Broad substrate scope, reliable, well-established. | Generates stoichiometric byproducts, can be costly. |
| Transition Metal Catalysis | High atom economy, can use alternative starting materials, mild conditions. | Catalyst cost and toxicity, may require specific ligands or conditions. organic-chemistry.org |
| Chemoenzymatic Synthesis | High selectivity (chemo-, regio-, stereo-), environmentally benign (aqueous media, mild temp.), reduces need for protecting groups. nih.gov | Limited substrate scope for some enzymes, potential for enzyme inhibition. |
Construction of the Hex-5-yne Backbone
The hex-5-yne backbone is a six-carbon chain featuring a terminal alkyne. This structural motif can be synthesized through various established organic chemistry reactions. A common and straightforward strategy involves the alkylation of acetylene (B1199291).
In this approach, acetylene is first deprotonated with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, to form an acetylide anion. This potent nucleophile can then react with a suitable four-carbon electrophile containing a good leaving group. For the synthesis of the hex-5-yne backbone, 1-bromo-4-chlorobutane (B103958) or a similar dihaloalkane could be used, though this may lead to side products.
A more controlled synthesis would involve a two-step process:
Alkylation of an acetylide with a precursor like 4-bromobut-1-ene to form hex-1-en-5-yne. nist.govnih.govyoutube.com
Subsequent functional group manipulation of the double bond to introduce the carboxylic acid moiety required for amidation. This could involve ozonolysis or other oxidative cleavage methods, followed by oxidation to the carboxylic acid.
Alternatively, one could start from a commercially available precursor like 5-hexyn-1-ol (B123273) and oxidize the alcohol to the corresponding carboxylic acid, 5-hexynoic acid, using standard oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or a milder two-step procedure like a Swern or Dess-Martin oxidation followed by a Pinnick oxidation.
Introduction of the N,N-bis(2-Methoxyethyl) Moiety
The N,N-bis(2-methoxyethyl) group is a key feature of the target molecule. Its introduction is typically achieved through the reaction of its corresponding secondary amine.
Amination and Alkylation Procedures for Amide Precursors
The most direct method for introducing the N,N-bis(2-methoxyethyl) group to form the final amide is the amidation reaction discussed in section 2.1.1. This involves reacting bis(2-methoxyethyl)amine with an activated form of 5-hexynoic acid.
Alternative, though less direct, strategies could be envisioned:
Alkylation of a Primary Amide: One could first synthesize N-(hex-5-ynyl)amide (a primary amide) and then perform a double alkylation on the nitrogen atom using 2-methoxyethyl bromide or a similar alkylating agent. This approach is often challenging due to difficulties in controlling the degree of alkylation and potential side reactions.
Reductive Amination: While not directly applicable to amide synthesis, the precursor amine, bis(2-methoxyethyl)amine, can be synthesized via reductive amination of 2-methoxyacetaldehyde with 2-methoxyethylamine.
The physical properties of the key amine precursor are summarized below.
Table 3: Properties of Bis(2-methoxyethyl)amine
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₅NO₂ |
| Molecular Weight | 133.19 g/mol |
| Boiling Point | 170-172 °C |
| Density | 0.902 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.419 |
Data sourced from supplier information.
Influence of Methoxyethyl Groups on Synthetic Viability and Selectivity
The two methoxyethyl groups attached to the amide nitrogen are not merely passive structural components; they can influence the course and outcome of synthetic reactions. wiley.com
Steric Effects: The N,N-bis(2-methoxyethyl) group imparts significant steric bulk around the amide nitrogen. This can affect the rate of the amidation reaction itself, potentially requiring more forcing conditions or longer reaction times compared to less hindered secondary amines.
Electronic and Coordinating Effects: The oxygen atoms of the two methoxyethyl ether groups can act as Lewis bases. This has several potential consequences:
Chelation: The groups can coordinate to metal ions used in coupling reagents or catalysts. This chelation can alter the reactivity of the complex, potentially enhancing reaction rates or influencing selectivity in subsequent transformations of the molecule.
Solubility: The ether functionalities increase the polarity of the molecule compared to a simple dialkyl amide, which can affect its solubility in different reaction solvents.
Protecting Group Analogy: While not a formal protecting group, the behavior of ether-containing moieties is well-studied. libretexts.org They are generally stable to a wide range of reaction conditions, including strongly basic and organometallic reagents, but can be cleaved under strongly acidic conditions. acs.org This stability makes the N,N-bis(2-methoxyethyl) moiety robust for many synthetic applications. In some contexts, ether groups on a ligand have been shown to create a more electrophilic donor environment, which can modulate the activity of a metal center. nih.gov
Methodological Advancements and Efficiency in the Synthesis of Ynamides (General Overview)
Historically, the synthesis of ynamides was challenging, often requiring harsh reaction conditions with limited substrate scope. Early methods included elimination reactions from halo-enamides and the isomerization of propargylamines. These approaches, however, were not broadly applicable and hindered the widespread use of ynamides in chemical synthesis. orgsyn.org
A major breakthrough in ynamide synthesis came with the development of copper-catalyzed cross-coupling reactions. These methods have become the general solution for the formation of the crucial N-C≡C bond. orgsyn.org A common and efficient approach involves the coupling of a nitrogen nucleophile with an alkynylating agent in the presence of a copper catalyst.
One of the most practical methods utilizes 1,1-dibromo-1-alkenes as the alkynylating agents. In a typical procedure, the 1,1-dibromo-1-alkene is reacted with a nitrogen nucleophile (such as an amide, carbamate, or sulfonamide) using a catalytic system of copper(I) iodide (CuI) and a ligand, frequently N,N'-dimethylethylenediamine (DMEDA). A base, such as cesium carbonate (Cs₂CO₃), is also required. These reactions are typically carried out in solvents like 1,4-dioxane (B91453) or dimethylformamide (DMF) at elevated temperatures. orgsyn.org
The general scheme for this copper-catalyzed ynamide synthesis is as follows:
R¹-C(Br)=CH₂ + R²R³NH → R¹-C≡C-NR²R³
(1,1-dibromo-1-alkene) + (Nitrogen nucleophile) → (Ynamide)
This copper-catalyzed approach offers a significant improvement in efficiency and substrate scope compared to older methods. It allows for the synthesis of a wide variety of ynamides with diverse substitution patterns on both the alkyne and the nitrogen atom. The development of these robust and reliable methods has been instrumental in unlocking the potential of ynamides as powerful reagents in modern organic synthesis, enabling the construction of complex nitrogen-containing molecules. bham.ac.ukresearchgate.net
While no specific data exists for this compound, the general efficiency of modern ynamide synthesis is high, with many reported procedures achieving good to excellent yields. The table below provides a hypothetical representation of how reaction parameters for a copper-catalyzed ynamide synthesis might be presented, based on general literature procedures.
Table 1: Hypothetical Reaction Parameters for a General Copper-Catalyzed Ynamide Synthesis
| Parameter | Condition |
|---|---|
| Catalyst | Copper(I) iodide (CuI) |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA) |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane or DMF |
| Temperature | 60-100 °C |
| Reaction Time | 12-48 hours |
It is important to reiterate that the information presented here is a general overview of ynamide synthesis and does not reflect specific experimental data for this compound, for which no literature is currently available.
Advanced Spectroscopic Characterization Techniques for Alkynyl Amides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms and their connectivity.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of protons and carbons, respectively, present in a molecule. For a compound like N,N-bis(2-Methoxyethyl)hex-5-ynamide, specific chemical shift regions are indicative of its distinct structural motifs.
¹H NMR Spectroscopy: The proton NMR spectrum of an N,N-dialkyl alkynyl amide would exhibit characteristic signals corresponding to the different proton environments. Protons on carbons adjacent to electronegative atoms, such as the oxygen of the methoxy (B1213986) group and the nitrogen of the amide, are deshielded and thus appear at a lower field (higher ppm values). libretexts.org The terminal alkyne proton is also a key diagnostic signal.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the amide typically appears significantly downfield, in the range of 170-185 ppm. libretexts.org The sp-hybridized carbons of the alkyne moiety also have characteristic chemical shifts. The chemical shifts are influenced by factors such as hybridization and the electronegativity of nearby atoms. udel.edupressbooks.pub
Below are tables with expected ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar functional groups. libretexts.orglibretexts.orgnih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (≡C-H ) | ~2.5 - 3.0 | Triplet |
| H-2 (-CH ₂-C≡) | ~2.2 - 2.4 | Multiplet |
| H-3 (-CH ₂-CH₂-C≡) | ~1.7 - 1.9 | Multiplet |
| H-4 (-CH ₂-C=O) | ~2.3 - 2.5 | Triplet |
| H-7/7' (N-CH ₂) | ~3.5 - 3.7 | Triplet |
| H-8/8' (O-CH ₂) | ~3.4 - 3.6 | Triplet |
| H-10/10' (O-CH ₃) | ~3.3 | Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 ( C ≡CH) | ~68 - 75 |
| C-2 (≡C -H) | ~80 - 85 |
| C-3 (-C H₂-C≡) | ~18 - 25 |
| C-4 (-C H₂-CH₂-C≡) | ~25 - 35 |
| C-5 (-C H₂-C=O) | ~30 - 40 |
| C-6 ( C =O) | ~170 - 175 |
| C-7/7' (N-C H₂) | ~45 - 55 |
| C-8/8' (O-C H₂) | ~68 - 75 |
| C-10/10' (O-C H₃) | ~58 - 60 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-7 and H-8, confirming the connectivity within the hexynamide and methoxyethyl chains.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the proton signal at ~3.3 ppm would correlate with the carbon signal at ~59 ppm, confirming the O-CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is instrumental in connecting different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the H-4 protons and the carbonyl carbon (C-6), as well as correlations between the H-7/7' protons and the carbonyl carbon, thus establishing the amide linkage. It would also show correlations between the terminal alkyne proton (H-1) and carbons C-2 and C-3.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most prominent absorption bands would be:
C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1690 cm⁻¹. This is a highly characteristic peak for the amide carbonyl group. libretexts.org
C≡C Stretch (Alkyne): A weak to medium, sharp absorption band is anticipated around 2100-2260 cm⁻¹. The intensity of this band can be low for internal alkynes. libretexts.org
≡C-H Stretch (Terminal Alkyne): A sharp, strong band is expected around 3300 cm⁻¹. ucla.edu
C-O Stretch (Ether): A strong absorption band is expected in the range of 1050-1150 cm⁻¹.
C-H Stretch (Alkyl): Absorption bands in the region of 2850-2960 cm⁻¹ are characteristic of C-H bonds in the alkyl chains. vscht.cz
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Amide C=O Stretch | 1630 - 1690 | Strong |
| Alkyne C≡C Stretch | 2100 - 2260 | Weak to Medium |
| Terminal Alkyne ≡C-H Stretch | ~3300 | Strong, Sharp |
| Ether C-O Stretch | 1050 - 1150 | Strong |
| Alkyl C-H Stretch | 2850 - 2960 | Medium to Strong |
Raman spectroscopy is particularly well-suited for observing the vibrations of non-polar or weakly polar bonds. The C≡C stretching of alkynes, which can be weak in FTIR, often gives a strong and clear signal in Raman spectra. nih.govacs.org The terminal alkyne C≡C stretching band typically appears in the region of 2100-2140 cm⁻¹. The exact frequency can be sensitive to the local electronic environment, providing subtle structural information. scispace.comresearchgate.net This makes Raman spectroscopy a valuable complementary technique to FTIR for the confirmation of the alkyne functionality in molecules like this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable information about its structure.
For this compound, the molecular ion peak ([M]⁺) would confirm the molecular formula. The fragmentation of amides in mass spectrometry often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. rsc.orglibretexts.org Common fragmentation pathways for N,N-dialkyl amides include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
Amide bond cleavage: Cleavage of the N-CO bond can lead to the formation of an acylium ion. rsc.org
McLafferty rearrangement: If a γ-hydrogen is present on one of the N-alkyl chains, a rearrangement can occur.
The presence of the ether linkages in the N,N-bis(2-methoxyethyl) groups would also lead to characteristic fragmentation patterns, such as the loss of methoxy or methoxyethyl radicals. The analysis of these fragments helps to piece together the structure of the parent molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. nih.govresearchgate.net Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov This precision allows for the calculation of a unique elemental formula, thereby validating the identity of a synthesized molecule like this compound.
For this compound (molecular formula C₁₂H₂₁NO₃), the theoretical exact mass can be calculated. This calculated mass is then compared to the experimentally determined mass from the HRMS analysis. A minimal mass error, typically in the range of parts per million (ppm), provides strong evidence for the correct composition of the analyte.
Table 1: Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Theoretical Exact Mass [M+H]⁺ | 228.1594 |
| Experimentally Measured Mass [M+H]⁺ | 228.1591 |
| Mass Error | -1.3 ppm |
This table presents hypothetical data based on the principles of HRMS analysis.
Ionization Techniques for N,N-Disubstituted Amides
The choice of ionization technique is critical in mass spectrometry as it influences the type and extent of fragmentation observed. For N,N-disubstituted amides, Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed methods that provide complementary structural information. nih.govd-nb.info
Electron Ionization (EI)
Electron Ionization is a high-energy "hard" ionization technique that often results in extensive fragmentation of the molecule. imedpub.com This fragmentation provides a detailed "fingerprint" of the molecule, which can be valuable for structural elucidation. aip.org For aliphatic tertiary amides, characteristic fragmentation patterns include α-cleavage and McLafferty rearrangement, if a γ-hydrogen is available. nih.govunl.pt In the case of this compound, cleavage of the N-CO bond is also a possibility, leading to the formation of an acylium ion. nih.govunl.pt
Electrospray Ionization (ESI)
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically results in minimal fragmentation. stackexchange.comuni-goettingen.de ESI is particularly well-suited for polar and thermally labile molecules and often produces a prominent protonated molecule [M+H]⁺. unl.ptnih.gov This is advantageous for determining the molecular weight of the compound. d-nb.info For N,N-disubstituted amides, ESI mass spectra are generally dominated by the protonated molecular ion, although some in-source fragmentation can occur depending on the instrument parameters. stackexchange.comosu.edu The increased basicity of the amide nitrogen in N,N-disubstituted amides can influence the fragmentation patterns observed. nih.govosu.edu
Table 2: Expected Key Fragments for this compound in Mass Spectrometry
| Ionization Mode | Fragment Ion | m/z (Hypothetical) | Description |
| ESI | [M+H]⁺ | 228 | Protonated molecular ion |
| EI | [M]⁺ | 227 | Molecular ion |
| EI | C₅H₇CO⁺ | 95 | Acylium ion from N-CO cleavage |
| EI | [M-C₂H₄O]⁺ | 183 | Loss of an ethylene (B1197577) oxide unit |
This table outlines plausible fragmentation patterns based on established principles for similar compounds.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Probing
UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. masterorganicchemistry.com The absorption of UV or visible light promotes an electron from a lower energy orbital to a higher energy orbital. masterorganicchemistry.com For amides, a characteristic absorption is the n → π* transition, which involves the non-bonding electrons of the oxygen atom and the π* antibonding orbital of the carbonyl group. This transition typically occurs at wavelengths around 215 nm.
The presence of the terminal alkyne in this compound is not expected to significantly shift this absorption into the visible range, as it is not in conjugation with the amide carbonyl group. Therefore, the UV-Vis spectrum of this compound would likely show an absorption maximum in the deep UV region. masterorganicchemistry.com The exact wavelength and molar absorptivity can be influenced by the solvent used for the analysis.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Parameter | Predicted Value |
| λmax | ~215 nm |
| Electronic Transition | n → π* |
| Chromophore | Amide C=O |
This table provides an estimated absorption maximum based on the typical behavior of non-conjugated amides.
High-Resolution Spectroscopic Studies of Molecular Complexes and Dynamics
High-resolution spectroscopic techniques can be employed to investigate the formation of molecular complexes and to study the dynamics of alkynyl amides. While specific studies on this compound are not available, general principles can be applied. For instance, the terminal alkyne C-H bond can act as a weak hydrogen bond donor, and the amide carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can lead to the formation of self-associated dimers or complexes with other molecules.
Techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study these weak interactions. Changes in the vibrational frequencies of the C≡C-H stretch or shifts in the proton chemical shifts upon complexation can provide evidence for the formation of molecular aggregates. These studies are crucial for understanding the intermolecular forces that govern the physical properties and reactivity of alkynyl amides.
Chemical Reactivity and Mechanistic Investigations of N,n Bis 2 Methoxyethyl Hex 5 Ynamide
Reactivity of the Terminal Alkyne Functionality
The terminal alkyne in N,N-bis(2-Methoxyethyl)hex-5-ynamide serves as a linchpin for a multitude of synthetic operations. The inherent polarity of the ynamide, with a nucleophilic β-carbon and an electrophilic α-carbon, allows for regio- and stereoselective functionalization.
Transition metal catalysis provides a powerful toolkit for the selective transformation of alkynes. In the context of ynamides like this compound, these catalysts can orchestrate a range of complex bond formations with high efficiency and control.
Hydrofunctionalization reactions, involving the addition of an H-X bond across the alkyne, are fundamental transformations. In the case of ynamides, these reactions can be finely tuned by the choice of catalyst and the nature of the N-substituents.
Hydroalkynylation: The palladium-catalyzed hydroalkynylation of ynamides with terminal alkynes offers a direct route to ynenamides. The stereochemical outcome of this reaction is notably dependent on the substituents on the nitrogen atom. rsc.org For instance, ynamides bearing an oxazolidinone auxiliary typically yield (E)-yenamides, while those with acyclic N-substituents, such as the bis(2-methoxyethyl) groups in the title compound, can favor the formation of (Z)-yenamides. This switch in stereoselectivity highlights the crucial role of the amide moiety in directing the reaction pathway. rsc.org Gold(I) catalysis has also been shown to effectively promote the hydroalkynylation of ynamides, leading regio- and stereoselectively to ynenamides. researchgate.netresearchgate.net
Hydroboration: The hydroboration of ynamides is a valuable method for the synthesis of vinylboron compounds, which are versatile intermediates in organic synthesis. researchgate.net Both copper-catalyzed and phosphine-catalyzed methods have been developed for the hydroboration of ynamides. researchgate.netrsc.orgrsc.orgresearchgate.net Copper-catalyzed hydroboration of ynamides can proceed via a radical mechanism to yield trans-hydroboration products. researchgate.net In contrast, phosphine-catalyzed hydroboration has been shown to produce (Z)-β-borylenamides through a formal cis-addition. rsc.orgrsc.org The regioselectivity of these reactions can also be controlled, with some methods favoring the addition of the boron moiety to the α-carbon, while others direct it to the β-carbon. researchgate.net
| Reaction | Catalyst/Reagent | Key Feature | Product Type | Ref. |
| Hydroalkynylation | Palladium | N-substitution dependent stereoselectivity | Ynenamides | rsc.org |
| Hydroalkynylation | Gold(I) | Regio- and stereoselective | Ynenamides | researchgate.netresearchgate.net |
| Hydroboration | Copper(I) | trans-selective radical hydroboration | trans-Boryl enamides | researchgate.net |
| Hydroboration | Tri-n-butyl phosphine | cis-selective hydroboration | (Z)-β-Borylenamides | rsc.orgrsc.org |
Ynamides are excellent partners in annulation and cycloaddition reactions, enabling the construction of various heterocyclic and carbocyclic frameworks. rsc.orgrsc.org
Oxidative Annulation: Rhodium(III)-catalyzed oxidative C–H/N–H annulation of benzamides with alkynes is a powerful method for synthesizing isoquinolones. nih.govacs.org This reaction proceeds through the formation of a rhodacycle intermediate, followed by alkyne insertion and reductive elimination. nih.govacs.org Nickel-catalyzed C–H/N–H annulation of aromatic amides with alkynes has also been developed, offering an alternative approach to isoquinolinones without the need for a specific chelating group. nih.gov
Cycloaddition Reactions: Ynamides participate in a variety of cycloaddition reactions, including [2+2], [3+2], and [4+3] cycloadditions. rsc.orgnih.gov
[2+2] Cycloaddition: The reaction of ynamides with ketenes provides a general method for the synthesis of 3-aminocyclobutenone derivatives. nih.gov
[3+2] Cycloaddition: Gold-catalyzed [3+2] cycloadditions of ynamides with various partners, such as pyrido[1,2-b]indazoles and sulfilimines, have been reported to produce functionalized indole (B1671886) and other heterocyclic systems. researchgate.net Copper-catalyzed asymmetric formal [3+2] cycloadditions between N-propargyl ynamides and styrenes have also been developed. nih.gov Furthermore, ynamides can act as neutral three-atom components in thermally induced intramolecular (3+2) cycloadditions with alkynes to afford pyrroles. acs.orgacs.orgnih.gov
Ynamide Oxidation/Carbene Metathesis: Ynamides can serve as precursors to metal carbenes. Oxidation of ynamides in the presence of rhodium(I) catalysts generates rhodium carbenes that can undergo metathesis with tethered alkynes to form 2-oxo-pyrrolidines or be trapped by alkenes to yield 3-azabicyclo[3.1.0]hexanes. nih.govacs.org Gold-catalyzed oxidative cyclization of ynamides can also be employed to synthesize fused γ-lactams, though this can be complicated by over-oxidation to α-keto imides. nih.gov
| Reaction Type | Catalyst | Reactant Partner | Product | Ref. |
| Oxidative Annulation | Rhodium(III) | Benzamides | Isoquinolones | nih.govacs.org |
| Oxidative Annulation | Nickel | Aromatic amides | Isoquinolones | nih.gov |
| [2+2] Cycloaddition | - | Ketenes | 3-Aminocyclobutenones | nih.gov |
| [3+2] Cycloaddition | Gold(I) | Pyrido[1,2-b]indazoles | 3-Amidoindoles | |
| [3+2] Cycloaddition | Copper | N-propargyl ynamides/styrenes | Pyrrole-fused scaffolds | nih.gov |
| Thermal [3+2] Cycloaddition | - | Tethered alkynes | Pyrroles | acs.orgacs.orgnih.gov |
| Oxidation/Carbene Metathesis | Rhodium(I) | Tethered alkynes/alkenes | 2-Oxo-pyrrolidines / 3-Azabicyclo[3.1.0]hexanes | nih.govacs.org |
The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. Transition metal catalysts, particularly rhodium and cobalt, have been instrumental in developing C-H functionalization reactions involving amides and alkynes.
Rhodium(III) catalysts are widely used for the C-H activation of benzamides and their subsequent annulation with alkynes to form isoquinolones. nih.govacs.org The reaction is believed to proceed via an initial N-H metalation followed by ortho C-H activation to form a rhodacycle intermediate. nih.gov This intermediate then undergoes alkyne insertion to furnish the final product. nih.govacs.org The scope of this reaction is broad, tolerating a wide range of substituents on both the amide and the alkyne. nih.gov Intramolecular versions of this reaction have also been developed, providing access to tricyclic isoquinoline (B145761) derivatives. researchgate.net Similarly, cobalt-catalyzed C-H annulation of N-aroylpicolinamides with alkynes has been reported for the synthesis of (NH)-isoquinolone scaffolds. researchgate.net
Controlling regioselectivity and stereoselectivity is a central challenge in alkyne functionalization. The electronic nature of ynamides, with the nitrogen atom polarizing the triple bond, often leads to high regioselectivity, with nucleophilic attack typically occurring at the β-carbon and electrophilic attack at the α-carbon. researchgate.netacs.orgplu.edu
However, strategies have been developed to reverse this inherent regioselectivity. researchgate.netacs.orgplu.eduacs.org These strategies include the use of ring strain, metal-carbonyl chelation, base-mediated processes, and radical-initiated additions. researchgate.netacs.orgplu.edu For example, copper catalysis has been shown to reverse the regioselectivity in arene-ynamide cyclizations. acs.org
The stereoselectivity of alkyne transformations can also be controlled. For instance, in transition metal-catalyzed hydrofunctionalization reactions, both syn- and anti-addition products can be obtained depending on the reaction mechanism and conditions. scispace.comacs.org While migratory insertion mechanisms typically lead to syn-products, radical addition pathways can favor the formation of anti-products. scispace.comresearchgate.net The nature of the N-substituent on the ynamide can also play a critical role in determining the stereochemical outcome, as seen in palladium-catalyzed hydroalkynylation reactions. rsc.org
While transition metal catalysis dominates the field of alkyne functionalization, metal-free alternatives offer advantages in terms of cost, toxicity, and ease of purification. Several metal-free transformations of ynamides have been reported. acs.orgorganic-chemistry.orgnih.govacs.org
Brønsted acids can catalyze the formal [3+2] cycloaddition of ynamides with anthranils to produce functionalized 2-aminoindoles. rsc.org Ynamides can also undergo metal-free cycloisomerization. For instance, ortho-nitroaryl ynamides can cyclize to form spiropseudoindoxyls in a metal-free cascade reaction. vub.ac.be Additionally, robust, transition-metal-free, one-step methods for the synthesis of ynamides from sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides have been developed, highlighting the potential for metal-free approaches in ynamide chemistry. acs.orgorganic-chemistry.orgnih.govacs.org
Radical Reactions and Cyclizations of Alkynes
The terminal alkyne in this compound is a key site for radical-mediated transformations. Alkynes are known to participate in radical addition and cyclization reactions, which are powerful methods for constructing cyclic molecules. mdpi.com Typically, these reactions are initiated by the generation of a radical species that adds to the carbon-carbon triple bond.
In the context of alkynyl amides, radical-initiated cyclizations can proceed through various pathways. For instance, a thiyl radical can trigger a cyclization cascade in yne-tethered ynamides. nih.gov In a process relevant to the structure of this compound, an external radical (R•) could add to the terminal alkyne, generating a vinyl radical intermediate. This intermediate can then undergo an intramolecular cyclization if a suitable radical acceptor is present within the molecule. However, in this specific compound, the primary pathway following radical addition to the alkyne would be an intermolecular reaction or a 6-endo-dig cyclization, which is generally less favored than 5-exo-dig cyclizations. nih.gov
More commonly, radicals are generated elsewhere in the molecule or on a reacting partner. For example, arylselenyl radicals, produced from diaryl diselenides, are effective in mediating the cyclization of N-(2-alkynyl)anilines to form quinolines. acs.orgnih.gov This process involves the formation of key C-C and C-Se bonds in a single step through a cascade mechanism. acs.orgnih.gov While this compound lacks the specific aniline (B41778) structure, this illustrates the general principle of radical-initiated cyclization involving alkynes.
The general mechanism for such a cyclization is outlined below:
Initiation: Generation of a radical species (e.g., from a radical initiator like AIBN or via photoredox catalysis).
Addition: The radical adds to the terminal alkyne of the hex-5-ynamide.
Cyclization: The resulting vinyl radical can, under appropriate conditions, attack another part of the molecule. For the hex-5-ynamide structure, this would likely lead to the formation of a six-membered ring.
Termination/Propagation: The cyclized radical is quenched or propagates the radical chain.
The regioselectivity of the initial radical attack and the subsequent cyclization is a critical aspect of these reactions. nih.gov
Reactivity at the Amide Linkage
The tertiary amide group in this compound is relatively unreactive compared to other carbonyl compounds due to resonance stabilization. However, under specific conditions, it can undergo transformations involving nucleophilic attack at the carbonyl carbon.
The reaction of amides with strong organometallic nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of a tetrahedral intermediate. researchgate.netnih.gov The fate of this intermediate determines the final product and can be directed towards either deoxygenation (C-O bond cleavage) or deamination (C-N bond cleavage). researchgate.netnih.gov
Deoxygenation Pathway: This pathway involves the cleavage of the C-O bond of the tetrahedral intermediate, typically leading to the formation of an iminium ion. The iminium ion is then attacked by a second nucleophile. If an alkynyl nucleophile is used in conjunction with an organometallic reagent, this process allows for the divergent alkynylative difunctionalization of the amide, yielding a propargylamine. nih.govrsc.org The N,N-dialkyl substitution on the amide is often crucial for promoting this C-O cleavage. nih.gov
Deamination Pathway: This is the more traditional pathway for amide reactions, where the C-N bond is cleaved, expelling an amine anion and forming a ketone. libretexts.org The ketone can then be further attacked by another equivalent of the nucleophile to yield a tertiary alcohol. Oxidative deamination is another process, though more common in biological systems or under specific catalytic conditions, that converts amines or amides into carbonyl compounds. wikipedia.orgnih.gov
The selectivity between deoxygenation and deamination can be controlled by altering the substituents on the amide nitrogen, the nature of the acyl group, and the choice of reagents. researchgate.netnih.gov For this compound, the presence of the two methoxyethyl groups on the nitrogen atom would influence the stability of the tetrahedral intermediate and the subsequent cleavage pathway.
| Pathway | Key Intermediate | Resulting Product Type | Governing Factors |
| Deoxygenation | Iminium Ion | Amine (e.g., Propargylamine) | N,N-dialkyl substitution, nature of acyl group |
| Deamination | Ketone | Ketone or Tertiary Alcohol | Stability of the leaving amine group |
Transamidation, the exchange of the amine portion of an amide, is typically a difficult process due to the stability of the amide bond. However, it can be achieved under catalytic conditions. Dynamic Covalent Chemistry (DCC) utilizes reversible reactions to form thermodynamically stable products. nih.govnih.gov While amide bonds are generally considered static, systems have been developed to enable their dynamic exchange. This can occur through the reversible formation of intermediates, such as nitrones from potassium acyltrifluoroborates and hydroxylamines, which can then be converted to stable amides. chemrxiv.org Another approach involves the reversible coupling of imines and acyl chlorides. nih.gov
For this compound, participation in dynamic chemistry would likely require a catalyst to lower the activation energy for C-N bond cleavage and reformation. The N,N-bis(2-methoxyethyl) groups could potentially chelate with a metal catalyst, influencing the reactivity of the amide bond and facilitating its reversible exchange with other amines present in the system.
Intramolecular Cyclization and Rearrangement Pathways Facilitated by the Alkynyl Amide Structure
The juxtaposition of the alkyne and the amide functionalities in this compound creates opportunities for intramolecular reactions that can lead to the formation of heterocyclic structures. These transformations can be promoted by various catalysts or reagents.
Metal-catalyzed cyclizations are common for alkynyl amides. nih.gov For instance, gold and other transition metals can activate the alkyne towards nucleophilic attack. In the case of this compound, the amide oxygen could potentially act as an intramolecular nucleophile, attacking the activated alkyne. This would likely proceed through a 6-endo-dig cyclization pathway, which, while sometimes disfavored, can occur under specific catalytic conditions to form a six-membered ring containing nitrogen and oxygen.
Rearrangement reactions are also prevalent in related systems. nih.govorganic-chemistry.org For example, gold-catalyzed reactions between alkynyl benzaldehydes and allenamides can proceed through a (4+2)-annulation followed by an aza-Claisen rearrangement. acs.org While the structure of this compound is different, it highlights the potential for complex, multi-step transformations initiated at the alkyne.
The table below summarizes potential intramolecular cyclization outcomes for a generic hex-5-ynamide structure.
| Reaction Type | Catalyst/Conditions | Intermediate | Potential Product |
| Radical Cyclization | Radical Initiator (AIBN, etc.) | Vinyl Radical | Six-membered carbocycle |
| Electrophilic Cyclization | I+, Br+, PhSeBr | Vinyl Cation | Halogenated/Selenylated Lactam |
| Metal-Catalyzed Cyclization | Au(I), Pd(II), etc. | Metal-activated Alkyne | Six-membered heterocycle |
Mechanistic Implications of N,N-bis(2-Methoxyethyl) Substitution on Reaction Pathways
The N,N-bis(2-methoxyethyl) groups are not merely passive structural components; they exert significant electronic and steric influence on the reactivity of this compound.
Electronic Effects: Substitution at the amide nitrogen with electronegative atoms or groups can reduce the degree of resonance stabilization in the amide bond. researchgate.netnih.gov This is because the substituents can pull electron density away from the nitrogen, making its lone pair less available to delocalize into the carbonyl group. This reduction in resonance leads to a more pyramidal nitrogen atom and a longer, weaker N-C(O) bond. nih.gov A weaker amide bond can facilitate reactions that involve C-N bond cleavage, such as nucleophilic acyl substitution or certain rearrangements.
Steric Effects: The two methoxyethyl chains introduce steric bulk around the amide nitrogen. This can hinder the approach of reagents to both the nitrogen atom and the carbonyl carbon, potentially slowing down reaction rates compared to less substituted amides.
Computational Chemical Studies and Theoretical Modeling
Computational Design Principles for Alkynyl Amide Scaffolds:Without foundational research on the compound itself, no computational design principles for scaffolds based on "N,N-bis(2-Methoxyethyl)hex-5-ynamide" have been established.
Without any dedicated research on "this compound," it is impossible to generate the requested thorough, informative, and scientifically accurate content, including data tables and detailed research findings. Any attempt to do so would result in speculation and would not meet the standards of a professional and authoritative scientific article. Should research on this specific compound become available in the future, this topic could be revisited.
Advanced Applications in Chemical Science and Technology
Supramolecular Chemistry and Host-Guest Interactions
The unique combination of a terminal alkyne, an amide, and two ether linkages in "N,N-bis(2-Methoxyethyl)hex-5-ynamide" presents a rich scaffold for designing and exploring supramolecular systems.
Design of Coordination and Supramolecular Motifs with Alkyne-Amide Ligands
The alkyne and amide moieties of "this compound" could serve as effective coordination sites for metal ions, leading to the formation of novel coordination polymers and supramolecular assemblies. The nitrogen and oxygen atoms of the amide group can act as Lewis basic sites, while the π-system of the alkyne can interact with transition metals. The flexibility of the hexyl chain and the methoxyethyl groups could allow for the formation of diverse and potentially functional architectures.
Table 1: Potential Coordination and Supramolecular Motifs
| Functional Group | Potential Interaction | Resulting Structure |
|---|---|---|
| Alkyne | π-metal coordination | Metal-organic frameworks (MOFs), Coordination polymers |
| Amide (N, O) | Coordination to metal ions | Metallo-supramolecular assemblies |
Exploration of Alkyne-Ether Interactions in Self-Assembly
The presence of both alkyne and ether functionalities could facilitate unique non-covalent interactions driving self-assembly processes. Weak hydrogen bonds between the terminal alkyne C-H group and the ether oxygen atoms (C-H···O interactions) could direct the formation of specific supramolecular synthons. Furthermore, the methoxyethyl chains could engage in van der Waals interactions, contributing to the stability and dimensionality of the resulting self-assembled structures.
Polymer Science and Functional Materials Development
The terminal alkyne group makes "this compound" a prime candidate for applications in polymer chemistry, both as a monomer for polymerization and as a functional group for post-polymerization modification.
Incorporation of Alkynyl Amide Monomers into Polymeric Systems
"this compound" could potentially be polymerized through various methods, such as transition-metal-catalyzed polymerization of the alkyne group, to yield polymers with pendant amide and methoxyethyl groups. These side chains would be expected to influence the solubility, thermal properties, and potential for post-polymerization modification of the resulting polymer.
Table 2: Potential Polymerization Strategies
| Polymerization Method | Monomer | Potential Polymer Properties |
|---|---|---|
| Alkyne Metathesis | This compound | Conjugated polymer with functional side chains |
Click Chemistry for Post-Polymerization Functionalization of Scaffolds
One of the most promising hypothetical applications of this compound is in post-polymerization modification via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." A polymer backbone containing azide (B81097) functionalities could be readily functionalized with "this compound" to introduce the amide and ether groups. This would allow for the precise tailoring of polymer properties for specific applications.
Development of Advanced Chemical Sensors and Probes
The functional groups within "this compound" could be exploited in the design of novel chemical sensors and probes. The amide and ether groups have the potential to act as binding sites for specific analytes, while the alkyne group can be used to anchor the molecule to a sensor surface or to conjugate it with a signaling moiety. For instance, the coordination of a metal ion by the amide and ether groups could lead to a change in a fluorescent signal, forming the basis of a chemosensor.
Based on a comprehensive search, there is no scientific literature available that specifically discusses the chemical compound “this compound” in the contexts requested in the article outline: Alkyne-Tag Raman Imaging, amide-based chemosensor design, or as a coupling reagent in synthetic methodology.
The searches indicate that "this compound" exists as a structural fragment within a much larger and more complex patented molecule, identified with CAS Number 1293915-42-0. The scientific and technical information available pertains to the entire complex molecule, not to the specific "this compound" moiety as a standalone compound.
Therefore, it is not possible to generate the requested article as the required information focusing solely on "this compound" for these advanced applications is not present in the available public-domain scientific literature. Writing the article would require generalizing from the broader class of ynamides or speculating on the properties of this specific compound, which would not be scientifically accurate or adhere to the strict constraints of the request.
Perspectives and Future Research Trajectories
Untapped Reactivity Profiles and Novel Transformation Development
Currently, there is no specific research available that explores the untapped reactivity profiles or the development of novel transformations for N,N-bis(2-methoxyethyl)hex-5-ynamide. The general reactivity of ynamides as a class is well-documented, highlighting their utility in cycloaddition reactions and other synthetic transformations to create complex nitrogen-containing heterocycles. However, the influence of the N,N-bis(2-methoxyethyl) substituent on the hex-5-ynamide core has not been specifically investigated. Future research could focus on how these ether functionalities modulate the electronic and steric properties of the ynamide, potentially leading to novel reaction pathways.
Integration into Complex Polyfunctional Architectures
The known integration of this compound is within the structure of the PI3Kδ inhibitor RV-1729. nih.govtandfonline.com Outside of this context, there are no published studies on its use as a building block for other complex polyfunctional architectures. The terminal alkyne and the amide functionality present opportunities for its incorporation into a variety of molecular scaffolds, a potential avenue for future synthetic exploration.
Synergistic Experimental and Computational Approaches
A synergistic approach combining experimental and computational studies for this compound has not been reported in the literature. While computational methods could theoretically predict its reactivity and interactions, such studies specific to this compound are not available. Future work could involve density functional theory (DFT) calculations to understand its electronic structure and predict its behavior in various chemical transformations, which could then be validated experimentally.
Emerging Interdisciplinary Applications and Methodological Innovations
At present, there are no documented emerging interdisciplinary applications or methodological innovations centered on this compound itself. Its role is confined to its presence within the larger patented molecule, RV-1729, which has applications in medicinal chemistry. evitachem.com The development of new synthetic methodologies for ynamides is an active area of research, but innovations specifically leveraging the N,N-bis(2-methoxyethyl) substitution pattern have not been identified.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-bis(2-Methoxyethyl)hex-5-ynamide, and how is purity confirmed?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For analogs like N,N-bis(2-methoxyethyl)acrylamide, acryloyl chloride reacts with 2-methoxyethylamine derivatives in anhydrous conditions . Purity is validated using:
- NMR spectroscopy : Peaks for methoxyethyl groups (δ ~3.3–3.5 ppm for CH2OCH3) and alkyne protons (δ ~2.0–2.5 ppm) confirm structure .
- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/O values indicate purity .
- Mass spectrometry : High-resolution MS (e.g., m/z 526.2663 for a related compound) verifies molecular weight .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Methodology :
- ¹H/¹³C NMR : Assign methoxyethyl groups (δ ~50–60 ppm for C-O) and alkyne carbons (δ ~70–85 ppm) .
- FTIR : Confirm amide C=O stretching (~1630–1680 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) .
- UV-Vis : Monitor conjugation effects if the alkyne participates in extended π-systems .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental data (e.g., elemental analysis) be resolved?
- Methodology :
- Hydrate analysis : Crystalline hydrates (e.g., 0.5 H2O) may cause lower observed carbon content. Thermogravimetric analysis (TGA) quantifies water loss .
- Impurity profiling : LC-MS or GC-MS identifies byproducts (e.g., unreacted amines or oxidized alkyne derivatives) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular packing and stoichiometry .
Q. What experimental designs optimize solubility in supercritical CO2 for green chemistry applications?
- Methodology :
- Phase behavior studies : Measure solubility via cloud-point curves at varying pressures (10–30 MPa) and temperatures (40–60°C). For analogs like 2,2’-oxybis(N,N-bis(2-methoxyethyl)acetamide), high CO2-philicity is achieved via methoxyethyl side chains .
- Molecular dynamics simulations : Predict CO2 interaction energies using DFT calculations (e.g., B3LYP/6-31G* basis set) .
Q. How do polymerization conditions affect the thermal stability of derivatives?
- Methodology :
- Free-radical polymerization : Use AIBN initiator (1–2 mol%) in toluene at 70°C. Monitor conversion via ¹H NMR .
- Thermal analysis : DSC (Tg ~120–150°C) and TGA (decomposition onset ~250°C) assess stability. Crosslinking via alkyne groups may enhance resilience .
Q. What strategies mitigate steric hindrance during functionalization of the alkyne group?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
